L-Tryptophyl-2-methylalanine
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Overview
Description
L-Tryptophyl-2-methylalanine is a dipeptide composed of the amino acids tryptophan and 2-methylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-2-methylalanine typically involves the condensation of L-tryptophan with 2-methylalanine. One common method for preparing 2-methylalanine involves condensing 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride, followed by acid hydrolysis to yield 2-methylalanine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of biotechnological methods, such as metabolic engineering of microorganisms like Escherichia coli, can also be explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various products.
Reduction: Reduction reactions can modify the functional groups attached to the amino acids.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetic acid, a plant hormone .
Scientific Research Applications
L-Tryptophyl-2-methylalanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of functional foods and dietary supplements
Mechanism of Action
The mechanism of action of L-Tryptophyl-2-methylalanine involves its interaction with various molecular targets and pathways. The tryptophan moiety can act as a precursor for serotonin and melatonin, influencing neurological functions. The 2-methylalanine component may interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: An essential amino acid and precursor for serotonin.
2-Methylalanine: A non-proteinogenic amino acid found in some natural sources.
Uniqueness
L-Tryptophyl-2-methylalanine is unique due to its combination of tryptophan and 2-methylalanine, which imparts distinct structural and functional properties. This combination allows it to participate in a wider range of biochemical reactions and applications compared to its individual components .
Properties
CAS No. |
821776-23-2 |
---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m0/s1 |
InChI Key |
SHAXSXUDZJSSCN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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